molecular formula C14H16BrN3O B2566549 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile CAS No. 1788684-81-0

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile

Cat. No.: B2566549
CAS No.: 1788684-81-0
M. Wt: 322.206
InChI Key: MTAYNUHHBWZOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.

    Formation of Benzoyl Chloride: The 3-bromo-5-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

    Piperazine Derivative Formation: The benzoyl chloride reacts with 4-methylpiperazine in the presence of a base such as triethylamine to form 1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine.

    Introduction of Carbonitrile Group: Finally, the compound is treated with cyanogen bromide to introduce the carbonitrile group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation and reduction reactions produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine-2-carbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    1-(3-Chloro-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile:

Uniqueness: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromine and carbonitrile groups allows for versatile chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-5-11(7-12(15)6-10)14(19)18-4-3-17(2)9-13(18)8-16/h5-7,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAYNUHHBWZOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.